Propyl 5-oxo-DL-prolinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 5-oxo-DL-prolinate can be synthesized through the esterification of 5-oxo-DL-proline with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 5-oxo-DL-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: this compound can be converted to 5-oxo-DL-proline.
Reduction: The reduction process yields propyl 5-hydroxy-DL-prolinate.
Substitution: Various substituted derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Propyl 5-oxo-DL-prolinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a prodrug.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of propyl 5-oxo-DL-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in proline metabolism, leading to the formation of biologically active intermediates. These intermediates can modulate various biochemical pathways, influencing cellular processes and physiological functions.
Comparison with Similar Compounds
Similar Compounds
5-oxo-DL-proline: The parent compound of propyl 5-oxo-DL-prolinate, known for its role in the gamma-glutamyl cycle.
Methyl 5-oxo-DL-prolinate: Another ester derivative with similar chemical properties but different physical characteristics.
Ethyl 5-oxo-DL-prolinate: Similar to this compound but with an ethyl group instead of a propyl group.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and solubility characteristics are required.
Properties
CAS No. |
85153-82-8 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
propyl 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-5-12-8(11)6-3-4-7(10)9-6/h6H,2-5H2,1H3,(H,9,10) |
InChI Key |
BGXWNKLNZHEEMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
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